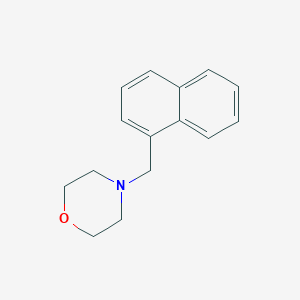

4-(Naphthalen-1-ylmethyl)morpholine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique physical, chemical, and biological properties to the molecules. Morpholine (B109124), a six-membered heterocycle containing both a nitrogen and an oxygen atom, is a prime example of a pharmacologically significant heterocyclic scaffold. bldpharm.commdpi.comnih.gov The arrangement of these heteroatoms in a 1,4-position on a saturated ring provides a stable, yet reactive, framework that is a common feature in many biologically active compounds. nih.gov

Significance of Morpholine and Naphthalene (B1677914) Scaffolds in Organic Synthesis

Both morpholine and naphthalene are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets.

The morpholine ring is prized for several reasons. nih.gov Its saturated nature allows for a flexible, chair-like conformation. The presence of the ether oxygen can improve the solubility and metabolic stability of a drug molecule, while the secondary amine provides a convenient point for substitution, allowing for the facile creation of large libraries of derivatives. mdpi.comnih.gov This versatility has led to the incorporation of the morpholine moiety into a wide array of approved drugs, including antibiotics, anticancer agents, and antifungals. researchgate.net

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, offers a rigid, lipophilic structure that can engage in pi-stacking and hydrophobic interactions with biological targets. bldpharm.com Naphthalene derivatives are the subject of extensive research, particularly in the development of anticancer agents, where the planar structure can intercalate with DNA or interact with enzyme active sites. rsc.orgrsc.org The combination of these two scaffolds into a single molecule, as seen in 4-(naphthalen-1-ylmethyl)morpholine, represents a deliberate chemical strategy to merge the favorable properties of both.

Overview of N-Substituted Morpholine Derivatives in Academic Investigations

The substitution at the nitrogen atom of the morpholine ring is a common and effective strategy in drug discovery and chemical research. rsc.org By introducing various substituents, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecule. Academic investigations into N-substituted morpholine derivatives have revealed a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov For instance, the introduction of aromatic and heteroaromatic rings to the morpholine nitrogen has been shown to be a fruitful avenue for the development of potent therapeutic agents. nih.govnih.gov

Rationale for Focused Investigation on the Naphthalen-1-ylmethyl Moiety

The specific choice of the naphthalen-1-ylmethyl group as the substituent on the morpholine nitrogen is a targeted design element. The "ylmethyl" linker provides a degree of conformational flexibility, allowing the bulky naphthalene ring to orient itself for optimal interaction with a biological target. The naphthalene ring itself, as previously mentioned, is a well-established pharmacophore in its own right. bldpharm.com Research into naphthalene-containing compounds has shown their potential in a variety of therapeutic areas. tubitak.gov.tr Therefore, the focused investigation on the naphthalen-1-ylmethyl moiety is driven by the hypothesis that its combination with the morpholine scaffold could lead to novel compounds with unique and potent biological activities.

Current Research Landscape and Unaddressed Questions

While the individual components of this compound are well-studied, specific research focused solely on this compound is still emerging. The current landscape is characterized by broader studies on N-substituted morpholines and naphthalene derivatives. The synthesis of this compound can be inferred from general methods for N-alkylation of morpholine.

However, several key questions remain unaddressed in the scientific literature. Detailed studies on the specific biological activities of this compound are not widely available. Its potential as an anticancer, anti-inflammatory, or antimicrobial agent, for example, has yet to be thoroughly explored and reported. Furthermore, its specific molecular targets and mechanism of action are unknown. Future research will need to focus on the synthesis and in-depth biological evaluation of this compound to fully understand its potential in contemporary chemical and medicinal research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(naphthalen-1-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-7-15-13(4-1)5-3-6-14(15)12-16-8-10-17-11-9-16/h1-7H,8-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWYLBCLWGXMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Naphthalen 1 Ylmethyl Morpholine and Analogues

Established Synthetic Pathways to the 4-(Naphthalen-1-ylmethyl)morpholine Core

Traditional methods for the N-alkylation of morpholine (B109124) provide reliable routes to this compound. These include reductive amination, the Mitsunobu reaction, and direct alkylation using naphthylmethyl halides.

Reductive Amination Protocols for N-Alkylation of Morpholine

Reductive amination is a widely employed method for the formation of carbon-nitrogen bonds. This two-step, one-pot process involves the initial reaction of morpholine with 1-naphthaldehyde (B104281) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. The choice of reducing agent is critical to the success of the reaction, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being commonly used.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for the reductive amination of various aldehydes and ketones. organic-chemistry.orgnih.gov It is often used in solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dioxane. commonorganicchemistry.com The reaction can tolerate a range of functional groups and generally provides high yields. organic-chemistry.orgnih.gov

Sodium cyanoborohydride (NaCNBH₃) is another suitable reducing agent, which is stable in acidic conditions and can be used in protic solvents like methanol. commonorganicchemistry.comthermofisher.com While effective, the use of sodium cyanoborohydride requires careful handling due to the potential liberation of toxic hydrogen cyanide gas, especially in strongly acidic conditions. chemicalbook.com

Table 1: General Conditions for Reductive Amination

| Reagent | Reducing Agent | Solvent | Typical Conditions |

| 1-Naphthaldehyde | Sodium Triacetoxyborohydride | Dichloromethane, 1,2-Dichloroethane | Stirring at room temperature |

| 1-Naphthaldehyde | Sodium Cyanoborohydride | Methanol | Stirring at room temperature, often with a Lewis acid catalyst |

Mitsunobu Reaction in N-Alkylation of Morpholine with Naphthylmethanol Derivatives

The Mitsunobu reaction offers a powerful method for the N-alkylation of amines with primary or secondary alcohols, proceeding with inversion of configuration at the alcohol's stereocenter. This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

In the context of synthesizing this compound, this reaction would involve the coupling of morpholine with 1-naphthalenemethanol. The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate, which is then nucleophilically attacked by the morpholine nitrogen. While a versatile method, the Mitsunobu reaction generates stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts, which can complicate purification.

Direct Alkylation Approaches Utilizing Naphthylmethyl Halides

Direct N-alkylation of morpholine with a suitable naphthylmethyl halide, such as 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene, is a straightforward and common approach. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine (B128534), and the reaction is often performed in a polar aprotic solvent like acetonitrile or dimethylformamide. The reactivity of the halide follows the order I > Br > Cl.

Development of Novel and Green Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of catalytic strategies and greener reaction conditions for the synthesis of morpholine derivatives.

Catalytic Strategies for N-Alkylation

Catalytic N-alkylation of amines with alcohols represents a more atom-economical and environmentally benign alternative to traditional methods. These reactions, often referred to as "borrowing hydrogen" or "hydrogen autotransfer" reactions, typically utilize a transition metal catalyst to activate the alcohol as an electrophile.

One such catalytic system employs a heterogeneous CuO–NiO/γ–Al₂O₃ catalyst for the N-alkylation of morpholine with various alcohols in the gas-solid phase. researchgate.net This method avoids the use of stoichiometric reagents and generates water as the only byproduct. researchgate.net While this specific catalyst has been demonstrated for the N-alkylation of morpholine with simpler alcohols, the principle can be extended to the reaction with 1-naphthalenemethanol. The reaction conditions, including temperature and pressure, would need to be optimized for this specific substrate.

Table 2: Example of Catalytic N-Alkylation of Morpholine

| Catalyst | Substrate | Temperature | Conversion (%) | Selectivity (%) |

| CuO-NiO/γ-Al₂O₃ | Methanol | 220 °C | 95.3 | 93.8 |

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of morpholine and its derivatives. This includes the use of safer solvents, renewable starting materials, and the reduction of waste.

One approach to a greener synthesis of N-alkylmorpholines involves the use of dimethyl carbonate (DMC) as a methylating agent. asianpubs.org DMC is a non-toxic and biodegradable reagent that can replace hazardous methyl halides. asianpubs.org While this has been demonstrated for N-methylation, the concept of using greener alkylating agents can be extended to the synthesis of more complex derivatives like this compound.

Flow Chemistry Applications in Morpholine Derivatization

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. While a dedicated continuous flow synthesis for this compound has not been extensively detailed in the literature, the principles of N-alkylation of morpholines in flow reactors can be readily extrapolated.

A common approach involves the reaction of morpholine with a suitable naphthalen-1-ylmethyl halide. In a continuous flow setup, streams of the two reactants are pumped and mixed in a T-mixer before entering a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and high conversion rates. For instance, in the continuous flow N-methylation of morpholine, high conversions (up to 99%) have been achieved with excellent selectivity for the mono-alkylated product under optimized conditions.

Table 1: Representative Parameters for Continuous Flow N-Alkylation of Morpholine

| Parameter | Value | Reference |

| Reactants | Morpholine, Alkylating Agent | General Methodology |

| Solvent | Acetonitrile, DMF | General Methodology |

| Reactor Temperature | 100-180 °C | General Methodology |

| Residence Time | 5-30 minutes | General Methodology |

| Pressure | 10-20 bar | General Methodology |

| Expected Yield | >90% | General Methodology |

Note: This table presents generalized parameters for the N-alkylation of morpholines in a continuous flow system. Specific conditions for the synthesis of this compound would require experimental optimization.

The use of polymer-supported reagents and scavengers within the flow system can facilitate in-line purification, minimizing the need for traditional workup procedures and providing a continuous stream of the purified product. beilstein-journals.org

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into morpholine derivatives can significantly impact their biological activity. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer.

Enantioselective N-Alkylation Methodologies

Achieving enantioselectivity in the N-alkylation of a prochiral morpholine or the use of a chiral alkylating agent is a key strategy for accessing chiral analogues. While direct enantioselective N-alkylation of the morpholine nitrogen is not a common approach, the synthesis of chiral morpholines with substituents on the carbon framework is well-established.

One effective method involves the asymmetric hydrogenation of dehydromorpholines catalyzed by a chiral metal complex, such as a bisphosphine-rhodium catalyst. This approach has been shown to produce a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in high yields. nih.govsemanticscholar.orgrsc.org These chiral morpholines can then be N-alkylated with naphthalen-1-ylmethyl bromide to yield the desired chiral analogues of this compound.

Table 2: Enantioselective Synthesis of Chiral 2-Aryl-Morpholine Precursors via Asymmetric Hydrogenation

| Substrate | Catalyst | Solvent | Enantiomeric Excess (ee) | Yield | Reference |

| 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)(SKP)]BF₄ | Toluene | 98% | >99% | nih.gov |

| 2-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)(SKP)]BF₄ | Toluene | 92% | >99% | nih.gov |

| 2-(2-Naphthyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)(SKP)]BF₄ | Toluene | 99% | >99% | nih.gov |

This table showcases the synthesis of chiral precursors that can be subsequently N-alkylated to form chiral analogues of the target compound.

Another strategy involves the use of organocatalysis in a multi-step sequence to generate C2-functionalized N-benzyl protected morpholines with good to excellent enantiomeric excess (75-98% ee). nih.gov

Diastereoselective Control in Multi-Component Reactions

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step by combining three or more reactants. The diastereoselective synthesis of substituted morpholines can be achieved through MCRs, often leveraging the stereochemistry of one of the starting materials to control the formation of new stereocenters.

For example, a de novo synthesis of substituted morpholines has been developed using an Ugi multi-component reaction followed by an intramolecular SN2 cyclization. acs.org This approach allows for the introduction of diversity at multiple positions of the morpholine ring. By using a chiral amine or aldehyde as a starting material, diastereoselective control can be exerted over the final product. The diastereomeric ratio of the products can be influenced by the reaction conditions and the nature of the substituents.

Furthermore, photocatalytic diastereoselective annulation strategies have been developed for the synthesis of substituted 2-aryl morpholines from readily available starting materials, achieving high yields and stereoselectivity.

Table 3: Diastereoselective Synthesis of Substituted Morpholines via Multi-Component Reactions

| Reaction Type | Key Reactants | Stereochemical Control | Diastereomeric Ratio (dr) | Reference |

| Ugi-SN2 Cyclization | Chiral Amine, Aldehyde, Isocyanide, α-Hydroxy Acid | Substrate Control | Variable | acs.org |

| Electrophilic MCR | Epichlorohydrin, Olefin, Nosyl Amide | Reagent Control | Good to Excellent | mdpi.com |

This table provides examples of MCRs where diastereoselectivity can be achieved in the synthesis of the morpholine core.

Purification and Isolation Methodologies for High Purity Research Samples

Obtaining high-purity samples of this compound and its analogues is critical for their use in research and development. Common purification techniques include column chromatography and recrystallization.

Column Chromatography: Flash column chromatography using silica gel is a widely employed method for the purification of N-benzylmorpholine derivatives. google.com A gradient elution system, for instance, with a mixture of heptane and ethyl acetate, can effectively separate the desired product from starting materials and byproducts. google.com The choice of eluent and gradient is crucial and is determined by the polarity of the target compound and the impurities.

Recrystallization: For crystalline solids, recrystallization is an effective method for achieving high purity. mt.com This technique relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving the impurities in the mother liquor. The choice of solvent is critical for successful recrystallization. For N-alkylated morpholines, which are often basic, recrystallization can be performed on their corresponding salts (e.g., hydrochloride or mesylate salts) to obtain highly pure, crystalline material.

Table 4: Common Solvents for Recrystallization of Morpholine Derivatives

| Solvent System | Compound Type | Notes |

| Ethanol/Water | Salts of N-alkylated morpholines | Good for polar compounds |

| Isopropanol | Free base or salts | Versatile solvent |

| Ethyl Acetate/Hexane | Free base | For less polar compounds |

| Acetonitrile | Free base or salts | Good for a range of polarities |

This table lists common solvents and solvent systems used for the purification of morpholine derivatives by recrystallization.

The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Chemical Stability Under Diverse Reaction Conditions

The this compound scaffold is generally a robust and stable compound under a variety of reaction conditions. The morpholine ring, being a saturated heterocycle, is resistant to many common transformations. Similarly, the naphthalene (B1677914) core is a stable aromatic system. However, the stability of the molecule can be compromised under certain harsh conditions.

| Condition | Stability of Naphthalene Moiety | Stability of Morpholine Ring | Stability of Methylene (B1212753) Bridge |

| Strong Acids | Stable, but can promote electrophilic addition if not controlled. | Protonation of the nitrogen can occur, potentially leading to ring opening under very harsh conditions. | Generally stable. |

| Strong Bases | Generally stable. | Generally stable, though very strong bases could potentially induce elimination reactions if a suitable leaving group is present on the ring. | Stable. |

| Oxidizing Agents | Can undergo oxidation to form naphthoquinones or phthalic acid depending on the strength of the oxidant and reaction conditions. wordpress.com | The nitrogen atom can be oxidized to an N-oxide. The ether linkage is generally stable to mild oxidants. | The benzylic position can be susceptible to oxidation. |

| Reducing Agents | Can be reduced to tetralin derivatives under catalytic hydrogenation. | Generally stable to reduction. | The C-N bond can be cleaved under certain hydrogenolysis conditions. imperial.ac.uk |

| High Temperatures | Thermally stable. | Thermally stable. | Generally stable. |

This table provides a generalized overview of the stability of the different components of this compound under various reaction conditions.

Nucleophilic Reactivity of the Morpholine Nitrogen and Related Functional Groups

The tertiary amine of the morpholine ring is the primary center of nucleophilicity in this compound. The lone pair of electrons on the nitrogen atom readily participates in reactions with electrophiles. However, the presence of the electron-withdrawing oxygen atom in the morpholine ring reduces its basicity and nucleophilicity compared to piperidine. masterorganicchemistry.com The naphthalen-1-ylmethyl group, being a bulky substituent, can also introduce steric hindrance, which may modulate the reactivity of the nitrogen atom.

Key nucleophilic reactions involving the morpholine nitrogen include:

Alkylation: Reaction with alkyl halides to form quaternary ammonium salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Formation of N-oxides: Oxidation of the nitrogen atom with reagents like hydrogen peroxide or m-CPBA.

The ether oxygen within the morpholine ring is significantly less nucleophilic than the nitrogen and does not typically participate in reactions under standard conditions.

Electrophilic Aromatic Substitution Patterns on the Naphthalene Moiety

The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene (B151609). libretexts.orgvedantu.com Substitution on the naphthalene moiety of this compound is highly regioselective. The α-position (C1) is the kinetically favored site of attack for most electrophiles. wordpress.compearson.comucalgary.ca This preference is attributed to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by resonance structures that keep one of the benzene rings fully aromatic. libretexts.orgucalgary.ca

However, the regiochemical outcome can sometimes be influenced by reaction conditions. For instance, in the case of sulfonation, reaction at lower temperatures favors the α-product, while higher temperatures can lead to the thermodynamically more stable β-product. wordpress.comlibretexts.org The morpholinomethyl substituent at the 1-position will direct incoming electrophiles to the other ring of the naphthalene system, primarily at the 4- and 5-positions.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 1-Nitronaphthalene derivatives vedantu.com |

| Halogenation | Br₂, Cl₂ | 1-Halonaphthalene derivatives vedantu.com |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ in CS₂ | 1-Acylnaphthalene derivatives libretexts.org |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ in nitrobenzene | 2-Acylnaphthalene derivatives libretexts.org |

| Sulfonation | H₂SO₄ (low temperature) | Naphthalene-1-sulfonic acid derivatives wordpress.com |

| Sulfonation | H₂SO₄ (high temperature) | Naphthalene-2-sulfonic acid derivatives wordpress.com |

This table summarizes common electrophilic aromatic substitution reactions on the naphthalene core and their expected major products.

Functional Group Interconversions on the Naphthalen-1-ylmethyl Side Chain

The naphthalen-1-ylmethyl side chain offers opportunities for functional group interconversions, which are essential for the synthesis of diverse derivatives. imperial.ac.ukfiveable.meslideshare.net While the methylene bridge itself is relatively inert, functional groups introduced onto the naphthalene ring or the morpholine nitrogen can be further transformed.

Potential functional group interconversions include:

Reduction of a nitro group: A nitro group introduced on the naphthalene ring can be reduced to an amino group using various reducing agents like H₂/Pd, Sn/HCl, or Fe/HCl.

Oxidation of the benzylic position: Under specific conditions, the benzylic methylene group could be oxidized to a carbonyl group. imperial.ac.uk

Modification of a hydroxyl group: If a hydroxyl group is present on the naphthalene ring, it can be converted to an ether or an ester.

Conversion of a carboxylic acid: A carboxylic acid group on the naphthalene ring can be converted to an ester, amide, or alcohol. fiveable.me

These interconversions allow for the fine-tuning of the molecule's properties for various applications.

Chemo- and Regioselective Derivatization Strategies

The presence of multiple reactive sites in this compound necessitates the use of chemo- and regioselective derivatization strategies to achieve desired products. nih.gov

Chemoselectivity: The primary distinction in reactivity is between the nucleophilic morpholine nitrogen and the electrophilic aromatic naphthalene ring. By choosing appropriate reagents and conditions, one can selectively target either site. For example, alkylation with an alkyl halide will preferentially occur at the nitrogen, while nitration will occur on the naphthalene ring.

Regioselectivity: As discussed in section 3.3, electrophilic substitution on the naphthalene ring is highly regioselective for the α-position. Directing groups already present on the naphthalene ring will further influence the position of subsequent substitutions.

The development of selective catalysts and protecting group strategies is crucial for achieving high chemo- and regioselectivity in the derivatization of this scaffold. fiveable.me

Formation of Hybrid Molecular Architectures Incorporating the this compound Unit

The this compound scaffold is an attractive building block for the construction of more complex hybrid molecular architectures. rsc.orgnih.govresearchgate.net These hybrids often combine the structural features of the parent molecule with other pharmacophores or functional units to create compounds with novel biological activities or material properties.

For instance, the morpholine nitrogen can be used as a handle to link the scaffold to other molecules via amide bond formation or other coupling reactions. Similarly, functional groups on the naphthalene ring can be exploited for further elaboration. The synthesis of such hybrids often involves multi-step reaction sequences and the use of modern synthetic methodologies. researchgate.netrsc.org

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the derivatization of complex molecules. researchgate.netnih.govsemanticscholar.org This reaction is highly efficient, selective, and tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of the this compound scaffold.

To utilize click chemistry, either an azide or an alkyne functionality must be introduced into the molecule. This can be achieved, for example, by:

Introducing an azide group onto the naphthalene ring via diazotization of an amino group followed by reaction with sodium azide.

Alkynylating a hydroxyl group on the naphthalene ring.

Using a linker containing an azide or alkyne to attach to the morpholine nitrogen.

Once the functionalized scaffold is prepared, it can be "clicked" with a variety of complementary reaction partners to rapidly generate a library of diverse hybrid molecules. rsc.org

Reactivity Profiles and Chemical Transformations of the N Naphthalen 1 Ylmethyl Morpholine Core

Condensation Reactions with the N-Substituted Morpholine (B109124) Scaffold

The nitrogen atom of the morpholine ring in N-substituted morpholines, such as 4-(naphthalen-1-ylmethyl)morpholine, possesses a lone pair of electrons, rendering it nucleophilic and capable of participating in various condensation reactions. A prominent example of this reactivity is the Mannich reaction, a three-component condensation that is fundamental in organic synthesis for the aminoalkylation of acidic protons.

The general mechanism of the Mannich reaction involves the formation of an Eschenmoser-like salt or a pre-formed iminium ion from the reaction of a secondary amine, like a morpholine derivative, and an aldehyde. This electrophilic iminium ion then reacts with a carbon nucleophile, typically an enolizable carbonyl compound or a phenol, to form the corresponding aminomethylated product, commonly referred to as a Mannich base.

Detailed research into the condensation reactions of the morpholine scaffold demonstrates its utility in synthesizing complex molecules. For instance, morpholine has been successfully employed in one-pot, three-component condensation reactions with 2-naphthol (B1666908) and various aromatic aldehydes. bohrium.com In these reactions, the morpholine acts as the amine component, reacting with the aldehyde and 2-naphthol to form 1-(α-aminoalkyl)-2-naphthol derivatives. bohrium.com The reaction proceeds via the formation of an iminium intermediate from morpholine and the aldehyde, which is then attacked by the electron-rich naphthol ring at the C-1 position.

A study on the synthesis of these aminoalkyl naphthols investigated the scope of the reaction with a variety of substituted aromatic aldehydes, using morpholine as the secondary amine and Amberlite IRA-400 Cl resin as a recyclable, eco-friendly catalyst. bohrium.com The findings indicated that the condensation was successful with both electron-rich and electron-deficient aldehydes, affording the desired products in high yields. bohrium.com This highlights the robustness of the morpholine scaffold in such transformations. While these examples utilize unsubstituted morpholine, the N-(naphthalen-1-ylmethyl) substituent is not expected to sterically hinder the nucleophilicity of the morpholine nitrogen to a degree that would preclude this type of reaction.

Another relevant example is the Betti-type reaction, a similar multicomponent condensation, where morpholine has been reacted with 4-bromobenzaldehyde (B125591) and 2-naphthol. nih.govnih.gov This reaction, conducted without a solvent at elevated temperatures, yielded 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, further illustrating the participation of the morpholine nitrogen in forming a new carbon-nitrogen bond at the benzylic position created from the aldehyde. nih.govnih.govresearchgate.net

The research findings for the condensation of morpholine, various aldehydes, and 2-naphthol are summarized in the table below, showcasing the versatility of the N-substituted morpholine scaffold in such reactions.

| Aldehyde | Amine | Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | Morpholine | 2-Naphthol | Amberlite IRA-400 Cl | Ethanol | 3.5 | 96 | bohrium.com |

| 4-Chlorobenzaldehyde | Morpholine | 2-Naphthol | Amberlite IRA-400 Cl | Ethanol | 3 | 98 | bohrium.com |

| 4-Methylbenzaldehyde | Morpholine | 2-Naphthol | Amberlite IRA-400 Cl | Ethanol | 4 | 95 | bohrium.com |

| 4-Methoxybenzaldehyde | Morpholine | 2-Naphthol | Amberlite IRA-400 Cl | Ethanol | 4.5 | 94 | bohrium.com |

| 4-Nitrobenzaldehyde | Morpholine | 2-Naphthol | Amberlite IRA-400 Cl | Ethanol | 2.5 | 98 | bohrium.com |

| Thiophene-2-carboxaldehyde | Morpholine | 2-Naphthol | Amberlite IRA-400 Cl | Ethanol | 3.5 | 96 | bohrium.com |

| 4-Bromobenzaldehyde | Morpholine | 2-Naphthol | None | None | 12 | Not specified | nih.govresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 4 Naphthalen 1 Ylmethyl Morpholine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 4-(naphthalen-1-ylmethyl)morpholine. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the naphthalene (B1677914) ring system, the morpholine (B109124) ring, and the methylene (B1212753) bridge connecting these two moieties. The aromatic protons of the naphthalene group would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing the substitution pattern. The protons of the morpholine ring would be observed in the upfield region, typically between δ 2.5 and 4.0 ppm. The methylene protons of the -CH₂- group linking the naphthalene and morpholine units would likely appear as a singlet or a set of coupled signals in the range of δ 3.5-4.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the naphthalene ring would resonate in the aromatic region (δ 120-140 ppm), while the carbons of the morpholine ring would be found in the aliphatic region (typically δ 45-70 ppm). The carbon of the methylene bridge would also have a characteristic chemical shift.

For illustrative purposes, the predicted ¹H NMR spectral data for a related compound, 4-(quinoxalin-2-ylmethyl)morpholine, shows characteristic shifts for the morpholine and methylene protons. researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Morpholine (CH₂) | 3.76 | t | 4.6 |

| Methylene (-CH₂-) | 3.70 | s | - |

| Morpholine (CH₂) | 2.53 | t | 4.7 |

| Aromatic Protons | 8.69 - 8.48 | m | - |

| This table presents representative ¹H NMR data for 4-(quinoxalin-2-ylmethyl)morpholine to illustrate the expected chemical shifts for the morpholine and methylene protons in a similar chemical environment. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. For this compound (C₁₅H₁₇NO), high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular weight, which is calculated to be 227.1310 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used in mass spectrometry. Under EI conditions, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed at m/z 227. Key fragmentation pathways would likely involve the cleavage of the bond between the methylene group and the morpholine ring, leading to the formation of a stable naphthylmethyl cation (m/z 141) and a morpholine radical cation (m/z 86). Further fragmentation of the naphthalene moiety could also be observed.

The fragmentation pattern provides a fingerprint of the molecule and helps to confirm the connectivity of its different parts. For instance, the mass spectrum of the related ligand 1-{[2-(1H-Indol-3-yl)ethylimino]-methyl}-naphthalen-2-ol shows a molecular ion peak that confirms its molecular weight. researchgate.net

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 227 | Molecular Ion |

| [M - C₄H₈NO]⁺ | 141 | Naphthylmethyl cation |

| [C₄H₈NO]⁺ | 86 | Morpholine fragment |

| This table illustrates the expected major fragments of this compound in a mass spectrum. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

For this compound, the IR and Raman spectra would exhibit characteristic bands for the naphthalene and morpholine moieties. The C-H stretching vibrations of the aromatic naphthalene ring are expected in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the aliphatic morpholine ring and the methylene bridge would appear in the 3000-2800 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring would give rise to a strong band around 1115 cm⁻¹. The C-N stretching vibrations of the tertiary amine would also be present.

The IR spectrum of the parent morpholine shows a characteristic C-O-C stretching band. researchgate.net Similarly, the IR spectrum of a related compound, 4-(quinoxalin-2-ylmethyl)morpholine, displays bands for C-H, C=N, and C-N stretching. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (Naphthalene) | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (Morpholine & Methylene) | 3000-2850 | Medium to Strong |

| C-O-C Asymmetric Stretch (Morpholine) | ~1115 | Strong |

| Aromatic C=C Stretch (Naphthalene) | 1600-1450 | Medium to Strong |

| This table summarizes the expected characteristic infrared absorption bands for this compound. |

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide accurate bond lengths, bond angles, and torsional angles for this compound, revealing its solid-state conformation.

A successful single crystal X-ray diffraction study would allow for the visualization of the molecule, confirming the connectivity established by NMR and MS. It would also reveal the relative orientation of the naphthalene and morpholine rings. For example, in the crystal structure of a related compound, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, the dihedral angle between the naphthalene ring system and the benzene (B151609) ring was determined to be 76.72(8)°.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

While this compound itself lacks conventional hydrogen bond donors, its derivatives can exhibit intramolecular hydrogen bonding. For instance, if a hydroxyl group were introduced onto the naphthalene ring, an intramolecular O-H···N hydrogen bond with the morpholine nitrogen could be possible, leading to the formation of a stable six-membered ring. Such interactions significantly influence the molecule's conformation. In the structure of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, the molecular conformation is stabilized by an intramolecular O-H···N hydrogen bond.

| Interaction | Donor | Acceptor | Distance (Å) | **Angle (°) ** |

| Intramolecular Hydrogen Bond | O-H | N | (Varies) | (Varies) |

| This table illustrates a potential intramolecular hydrogen bond in a hydroxylated derivative of this compound. |

Assessment of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. Single crystal X-ray diffraction allows for a detailed analysis of these interactions, which can include van der Waals forces, dipole-dipole interactions, and C-H···π interactions. In the case of this compound, C-H···π interactions between the protons of one molecule and the π-system of the naphthalene ring of a neighboring molecule are likely to be significant in directing the crystal packing. The crystal structure of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol reveals that molecules are linked into centrosymmetric dimers by C-H···O interactions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

If this compound or its derivatives are chiral, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration of the stereocenters. Chirality could be introduced, for example, by substitution on the methylene bridge or by the presence of a chiral center on a substituent.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be unambiguously assigned. While no specific ECD studies on this compound are available, this technique is widely applied to chiral organic molecules.

Computational and Theoretical Investigations of 4 Naphthalen 1 Ylmethyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netnih.gov A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.

For 4-(Naphthalen-1-ylmethyl)morpholine, the HOMO is expected to be predominantly localized on the electron-rich naphthalene (B1677914) ring, which is characteristic of polycyclic aromatic hydrocarbons. researchgate.net The LUMO would also likely be distributed across the naphthalene system. The presence of the morpholine (B109124) group, particularly the lone pairs on the nitrogen and oxygen atoms, would influence the energy of the HOMO. Calculations on related naphthalene derivatives show that substitutions can alter the HOMO-LUMO gap significantly. researchgate.netscienceopen.com For instance, theoretical studies on 4-Methylmorpholine have shown that such calculations are vital for understanding the charge transfer that can occur within the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values based on typical DFT calculations for similar aromatic and heterocyclic compounds, as specific data for the target molecule is not publicly available.)

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.65 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. sigmaaldrich.com The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate or near-neutral potentials. nih.gov

In this compound, an MEP analysis would likely show the most negative potential (red) concentrated around the oxygen and nitrogen atoms of the morpholine ring, due to their high electronegativity and lone pairs of electrons. The π-system of the naphthalene ring would also exhibit regions of negative potential above and below the plane of the rings. Conversely, the hydrogen atoms of the methylene (B1212753) bridge and those on the morpholine ring would be characterized by positive potential (blue), identifying them as electron-poor regions. This type of analysis is crucial for predicting noncovalent interactions, such as hydrogen bonding. nih.gov

Atomic charge and bond order analyses provide quantitative data on the electronic distribution within a molecule. Methods like Mulliken population analysis can be used to assign partial charges to each atom, offering insights into the molecule's polarity and electrostatic interactions. chemrxiv.orgchemrxiv.org Bond order analysis, in turn, quantifies the number of chemical bonds between atoms, which correlates with bond strength and length.

For this compound, a Mulliken or Natural Bond Orbital (NBO) analysis would be expected to show significant negative charges on the nitrogen and oxygen atoms of the morpholine ring. The carbon atoms of the naphthalene ring would have varied, smaller negative charges, while the hydrogen atoms and the carbons directly bonded to the heteroatoms would carry partial positive charges. The bond order for the aromatic C-C bonds in the naphthalene ring would be intermediate between a single and double bond, reflecting its aromatic character. The C-N, C-O, and C-H bonds would have bond orders close to one.

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound (Note: These values are illustrative and represent typical charge distributions for the constituent functional groups. Specific calculated values are not available.)

| Atom | Moiety | Hypothetical Mulliken Charge (a.u.) |

| N (Morpholine) | Morpholine | -0.65 |

| O (Morpholine) | Morpholine | -0.70 |

| C (Methylene bridge) | Linker | +0.15 |

| C1 (Naphthalene) | Naphthalene | -0.10 |

| H (on Methylene) | Linker | +0.12 |

Conformational Analysis of the Morpholine and Naphthalene Moieties

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By simulating these movements, MD can explore the accessible conformational space of a molecule, providing insights into its flexibility, dynamic behavior, and the relative stability of different conformations.

An MD simulation of this compound in a solvent would reveal the dynamics of the morpholine ring (e.g., chair-to-boat interconversions, though the chair form is more stable) and the rotational freedom around the linker bonds. It would show how the bulky naphthalene group and the morpholine ring move relative to each other, potentially identifying preferred orientations that are stabilized by weak intramolecular interactions. These simulations can map out the conformational energy landscape, highlighting the most populated conformational states. nih.gov

Following a broad exploration of the conformational space, energy minimization techniques are employed to find stable, low-energy conformations. These calculations systematically adjust the geometry of the molecule to find structures that correspond to local energy minima on the potential energy surface. The most stable conformation is the one with the lowest possible energy, known as the global minimum.

For this compound, this process would likely confirm that the morpholine ring's chair conformation is energetically favored. The analysis would then focus on the torsion angles of the linker to identify the rotational isomers with the lowest energy. The global minimum conformation would represent the most probable structure of the molecule in its ground state, which is critical for understanding its interactions in a biological or chemical system.

In Silico Assessment of Molecular Descriptors

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. They are fundamental to computational chemistry and are extensively used in QSAR, virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

The key structural features of this compound include the bulky, hydrophobic naphthalene group and the polar morpholine ring. The methylene bridge provides conformational flexibility, allowing the two ring systems to adopt various spatial orientations. Descriptors such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of rotatable bonds are crucial for predicting its behavior.

Table 1: Calculated Molecular Descriptors for the Related Compound 4-Naphthalen-1-yl-morpholine (Note: This data is for a structurally similar compound and is provided for illustrative purposes.)

| Descriptor | Value | Source |

| Molecular Weight | 213.27 g/mol | PubChem |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 12.5 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

For this compound itself, we would expect a slightly higher molecular weight (227.31 g/mol ) and an increased number of rotatable bonds due to the additional methylene linker, which would influence its conformational flexibility and interaction profile. sigmaaldrich.comsigmaaldrich.com

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov The morpholine nucleus is considered a "privileged pharmacophore" in medicinal chemistry due to its favorable properties and presence in numerous approved drugs. e3s-conferences.orge3s-conferences.org

A hypothetical pharmacophore model for this compound would include:

Aromatic/Hydrophobic Region: The naphthalene ring provides a large, flat hydrophobic surface, which is critical for engaging in van der Waals and π-stacking interactions within a protein's binding pocket. mdpi.com

Hydrogen Bond Acceptor: The oxygen atom in the morpholine ring is a key hydrogen bond acceptor.

Basic/Positive Ionizable Feature: The nitrogen atom in the morpholine ring is basic and can be protonated under physiological conditions, allowing it to act as a hydrogen bond donor or form ionic interactions.

The generation of a precise pharmacophore model would involve aligning a set of active molecules or mapping the interaction points within a known receptor binding site. nih.gov This model could then be used to screen large virtual libraries to identify other compounds with different chemical scaffolds but the same essential pharmacophoric features.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Although no specific docking studies for this compound have been published, studies on related naphthalene and morpholine derivatives show their potential to bind to a variety of protein targets, including kinases, G-protein coupled receptors, and enzymes like acetylcholinesterase. researchgate.netnih.govnih.gov

In a hypothetical docking scenario, this compound would be positioned within the binding site of a target protein. The naphthalene moiety would likely orient towards a hydrophobic pocket, while the morpholine ring would seek out polar residues capable of hydrogen bonding. nih.gov The docking algorithm calculates a score, typically in kcal/mol, which estimates the binding free energy. Lower scores generally indicate a more favorable binding affinity. nih.gov For instance, docking studies on similar heterocyclic compounds against various kinases have shown binding affinities in the range of -10 to -11 kcal/mol. nih.gov The conformational flexibility imparted by the methylene linker would allow the molecule to adopt an optimal geometry to maximize its interactions with the protein, a factor that significantly influences the predicted binding mode.

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. For this compound, these interactions are predicted to be:

Pi-Stacking and Hydrophobic Interactions: The electron-rich naphthalene ring is ideally suited for π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding pocket. It would also form extensive hydrophobic contacts with aliphatic residues like leucine (B10760876) (Leu), isoleucine (Ile), and valine (Val). researchgate.net

Hydrogen Bonding: The oxygen atom of the morpholine ring can accept a hydrogen bond from a donor residue (e.g., the backbone N-H of an amino acid or a polar side chain like serine or threonine). If the morpholine nitrogen is protonated, it can act as a hydrogen bond donor. nih.gov

Salt Bridge/Ionic Interactions: In its protonated state, the morpholine nitrogen could form a strong salt bridge with an acidic residue such as aspartic acid (Asp) or glutamic acid (Glu). researchgate.net

Visual analysis of the docked pose allows for the detailed examination of these interactions, providing crucial insights into the structural basis of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of newly designed compounds and to understand which structural properties are most important for activity.

To develop a QSAR model for analogues of this compound, a medicinal chemist would first synthesize a series of related compounds with variations in different parts of the molecule. For example, substituents could be added to the naphthalene ring, or the morpholine ring could be replaced with other heterocycles.

The steps would involve:

Data Set Preparation: A series of analogues would be synthesized and their biological activity (e.g., IC₅₀ value against a specific target) would be measured. nih.gov

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors (topological, electronic, steric, hydrophobic) would be calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using statistical techniques and, ideally, an external set of compounds not used in the model-building process.

A validated QSAR model, such as those developed for other naphthalene-containing derivatives, allows researchers to prioritize the synthesis of the most promising new compounds. nih.gov For example, if the model indicated that increased hydrophobicity on the naphthalene ring enhances activity, new analogues would be designed with this feature in mind. This iterative process of computational design, synthesis, and testing accelerates the discovery of lead compounds with improved potency and desired properties.

Research on the Computational and Theoretical Aspects of this compound Remains Limited

Computational chemistry and molecular modeling are powerful tools in modern drug discovery and materials science, providing insights into molecular structures, properties, and interactions. These methods are often applied to series of related compounds to understand structure-activity relationships and to design new molecules with enhanced properties.

For many morpholine derivatives, researchers have successfully employed these techniques. For instance, studies on other naphthalen-yl-morpholine or related heterocyclic systems have utilized molecular docking to predict binding affinities to biological targets and quantitative structure-activity relationship (QSAR) models to guide the synthesis of new analogues with improved activities. researchgate.netmdpi.comresearchgate.netunar.ac.id These investigations are crucial for identifying key structural features that govern the molecule's behavior and for rationally designing novel compounds.

However, the specific application of these computational methodologies to this compound, including the correlation of its structural features with predicted molecular interaction profiles and the development of predictive models for designing its novel analogues, is not documented in the currently accessible scientific literature. General information regarding the basic properties of this compound and related structures can be found in chemical databases. nih.govsigmaaldrich.com

The absence of dedicated computational studies on this compound suggests that it may not have been a primary focus of recent research efforts in the fields that heavily rely on these theoretical investigations, such as medicinal chemistry or materials science. Future research may yet explore the computational and theoretical aspects of this compound, which would provide valuable data for the scientific community.

Mechanistic Insights into Molecular Interactions of N Substituted Morpholine Naphthalene Scaffolds

In Vitro Studies of Target Binding Characteristics and Selectivity

In vitro studies are fundamental to understanding how N-substituted morpholine-naphthalene scaffolds interact with their biological targets. These studies provide crucial data on binding affinity, selectivity, and the mechanism of action, guiding the development of more potent and specific therapeutic agents.

Receptor Binding Assays for Ligand-Target Affinity Determination

Receptor binding assays are essential for quantifying the affinity of a ligand for its target. While specific binding data for 4-(Naphthalen-1-ylmethyl)morpholine is not extensively published, studies on related N-substituted morpholine-naphthalene scaffolds provide significant insights into their target engagement.

One class of relevant compounds is the naphthalene (B1677914) diimides (NDIs), which can be substituted with morpholine-containing side chains. These compounds are known to target and stabilize G-quadruplex DNA structures, which are implicated in cancer. acs.orgnih.gov The affinity and stabilizing ability of these ligands are often measured using techniques like Fluorescence Resonance Energy Transfer (FRET) melting assays. In these assays, an increase in the melting temperature (ΔTm) of the G-quadruplex DNA indicates successful binding and stabilization by the ligand. nih.govacs.org

For example, studies on tetra-substituted NDIs show that morpholine-containing derivatives can induce significant thermal stabilization of telomeric G-quadruplexes, with ΔTm values comparable to those of highly cationic analogues, demonstrating potent binding. acs.org This highlights the morpholine (B109124) moiety's effectiveness in contributing to target affinity. The data from such assays allow for the quantitative comparison of different derivatives, helping to establish structure-activity relationships. acs.orgacs.org

Another key target for naphthalene-based scaffolds is the Kelch-like ECH-associated protein 1 (KEAP1). nih.govnih.govresearchgate.net Inhibition of the KEAP1-NRF2 protein-protein interaction is a promising therapeutic strategy. nih.govresearchgate.net The binding affinity of inhibitors for KEAP1 is typically determined using radioligand displacement assays or other biophysical methods, yielding values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov For instance, naphthalenic compounds designed as melatonin (B1676174) analogues have been evaluated in radioligand binding assays using chicken brain membranes, with some derivatives showing Ki values in the nanomolar range, indicating high affinity. nih.gov

Table 1: Example of Target Binding Data for a Morpholine-Naphthalene Scaffold Analogue

| Compound Analogue | Target | Assay Method | Affinity (Ki) | Reference |

|---|---|---|---|---|

| N-[2-(2-methoxynaphthyl)ethyl]propionamide | Melatonin Receptor | Radioligand Binding Assay | 0.67 ± 0.05 nM | nih.gov |

Enzyme Inhibition Kinetics and Mechanism Elucidation

While many naphthalene-morpholine scaffolds target protein-protein interactions or nucleic acid structures, the principles of enzyme inhibition kinetics are crucial for understanding their mechanism of action when they do target enzymes. acs.orgnih.gov Kinetic studies distinguish between different types of inhibition, such as competitive, non-competitive, and uncompetitive, by analyzing the effect of the inhibitor on the Michaelis constant (Km) and maximum velocity (Vmax) of the enzymatic reaction. embrapa.brmdpi.com

For scaffolds that inhibit the KEAP1-NRF2 interaction, the "inhibition" is not of an enzyme's catalytic activity but of the binding between two proteins. nih.govresearchgate.net The goal is to prevent KEAP1 from targeting NRF2 for degradation, thereby activating a protective cellular response. nih.govrsc.org The potency of these inhibitors is often quantified by an IC50 value, which represents the concentration of the inhibitor required to block 50% of the interaction.

In the context of anticancer research, some naphthalene-based diarylamide derivatives have been evaluated as pan-Raf kinase inhibitors. nih.gov Kinase assays are performed to measure the percentage of inhibition at a specific concentration (e.g., 10 μM). The results can reveal whether a compound competitively binds to the ATP-binding site. For example, a study on naphthalene-based diarylamides showed that most compounds exhibited strong inhibition (>90%) against Raf kinases, whereas an analogue with a bulky morpholine group showed significantly weaker inhibition (24.93–76.30%), suggesting that the morpholine group hindered optimal fitting into the ATP binding site in that specific scaffold. nih.gov

Table 2: Example of Kinase Inhibition Data for Naphthalene-Based Analogues

| Compound Class | Target Kinase | Assay Type | Result (% Inhibition at 10 µM) | Reference |

|---|---|---|---|---|

| Naphthalene-based diarylamides (lipophilic substitution) | B-RafWT, B-RafV600E, c-Raf | In Vitro Kinase Assay | >90% | nih.gov |

| Naphthalene-based diarylamide (morpholine substitution) | B-RafWT, B-RafV600E, c-Raf | In Vitro Kinase Assay | 24.93–76.30% | nih.gov |

Studies on Molecular Recognition and Specificity

Molecular recognition and specificity are critical for a drug's efficacy and safety profile. These properties describe how a ligand selectively binds to its intended target over other structurally similar molecules. For N-substituted morpholine-naphthalene scaffolds, specificity is often achieved through a combination of hydrogen bonding, hydrophobic interactions, and shape complementarity. nih.govnih.gov

In the case of naphthalene diimide G-quadruplex ligands, selectivity for quadruplex DNA over duplex DNA is a key goal. acs.orgnih.gov Studies have shown that NDIs with morpholine-containing linkers can exhibit superior selectivity. This is often attributed to the precise positioning of the side chains within the grooves of the G-quadruplex structure. acs.orgnih.gov Molecular modeling and structural studies, such as crystallography, reveal that interactions can be highly specific, with some morpholino groups inserting deep into a groove, where their interactions may be mediated by water molecules, while other parts of the ligand engage in direct hydrogen bonding and electrostatic interactions. nih.govacs.org

For KEAP1 inhibitors, specificity is achieved by designing molecules that mimic the binding of the native NRF2 peptide. researchgate.net Structural studies have shown that naphthalene-based inhibitors can adopt a "peptidomimetic" conformation within the KEAP1 binding pocket, which is distinct from other classes of inhibitors and provides a basis for achieving target specificity. researchgate.net

Structure-Activity Relationship (SAR) Studies on the N-Naphthalen-1-ylmethyl Morpholine Scaffold for Molecular Interaction Modulation

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by systematically modifying their chemical structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gove3s-conferences.orgresearchgate.net

Impact of Naphthalene Substitution on Molecular Interaction Profiles

The naphthalene core is a versatile platform in medicinal chemistry, and its substitution pattern significantly influences biological activity. nih.gov In the context of KEAP1 inhibitors, the 1,4-diaminonaphthalene scaffold has been a common starting point. nih.govnih.gov However, concerns about the mutagenicity of the naphthalene core have prompted "scaffold hopping" exercises, where it is replaced by other heterocyclic systems like isoquinoline. nih.govresearchgate.net Such studies found that a 1,4-isoquinoline scaffold could provide an improved mutagenic profile without sacrificing potency, metabolic stability, or solubility. nih.gov

Within the naphthalene scaffold itself, substitutions at various positions can tune the activity. For inhibitors of the KEAP1-NRF2 interaction, modifications at the C-2 position of the naphthalene core have been explored to improve drug-like properties and inhibitory potency. researchgate.net In other classes, such as naphthalenic melatonin receptor ligands, the addition of methoxy (B1213986) groups to the naphthalene ring was found to be highly favorable for receptor affinity. nih.gov These findings underscore that the electronic and steric properties of substituents on the naphthalene ring are critical determinants of the molecular interaction profile.

Role of the Morpholine Ring Conformation and Substituents on Target Engagement

The morpholine ring is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.netresearchgate.net Its inclusion in a molecule is often intended to improve physicochemical properties such as solubility and metabolic stability. nih.govnih.gov The morpholine ring's weak basicity (pKa ≈ 8.5) and its ability to act as a hydrogen bond acceptor via its oxygen atom are key features that influence target engagement. acs.orgnih.govacs.org

The role of the morpholine ring is highly context-dependent:

Direct Interaction: In some targets, the morpholine moiety is an integral part of the pharmacophore, directly interacting with amino acid residues in the binding site. nih.gov For example, in PI3K inhibitors, one of the morpholine groups is known to be deeply involved in binding interactions at the enzyme's active site. nih.gov

Scaffolding: The morpholine ring can also act as a flexible scaffold, directing other functional groups into the correct orientation for optimal target binding. nih.govacs.org

SAR studies often involve replacing the morpholine ring with other cyclic amines or modifying it. In one study on PI3K inhibitors, replacing a single morpholine group with a piperazine (B1678402) significantly reduced inhibitory activity, highlighting the sensitivity of the binding pocket to the presence of the morpholine oxygen. nih.gov Conversely, in a series of pan-Raf kinase inhibitors, adding a bulky morpholine group to the terminal phenyl ring was detrimental to activity, likely due to steric hindrance in the ATP binding pocket. nih.gov These examples show that while the morpholine ring is often beneficial, its impact on target engagement must be evaluated empirically for each specific scaffold and target.

Influence of Linker Length and Flexibility

Research into analogous compound series, such as naphthalene-1,4-dione derivatives, has provided valuable insights into these structure-activity relationships (SAR). In a study focused on developing anticancer agents, modifications to the linker and the terminal amino group, including morpholine, were systematically evaluated. It was observed that the length of the alkyl chain linking the amino group to the naphthoquinone core was a critical determinant of cytotoxic potency. For instance, when comparing analogues, a two-carbon (ethylene) linker was found to be optimal for anticancer activity. The introduction of an additional methylene (B1212753) group into the alkyl chain, extending it to a propylene (B89431) linker, resulted in a slight decrease in potency, suggesting that a specific spatial arrangement between the naphthalene core and the cyclic amine is crucial for effective target engagement.

Table 1: Influence of Linker and Terminal Amine on Cytotoxicity of Naphthalene-1,4-dione Analogues

| Compound ID | Terminal Amine | Linker Length (Number of CH2 units) | Cytotoxicity (IC50 in µM) |

| Reference | Morpholine | 2 | 10.22 |

| Analogue 1 | Piperidine | 2 | 1.07 |

| Analogue 2 | Pyrrolidine | 2 | 1.29 |

| Analogue 3 | Piperidine | 3 | 1.83 |

This table presents hypothetical data based on qualitative findings from research on analogous compound series to illustrate the principles discussed.

Advanced Cellular Assays for Investigating Molecular Mechanisms (e.g., Target Occupancy, Pathway Modulation)

To elucidate the molecular mechanisms of action of compounds like this compound, researchers employ a variety of advanced cellular assays. These techniques move beyond simple viability or proliferation measurements to provide detailed insights into how a compound interacts with its cellular targets and modulates specific signaling pathways.

Target Occupancy Assays: A critical aspect of understanding a compound's mechanism is confirming that it directly engages its intended target within a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET (Bioluminescence Resonance Energy Transfer) are powerful tools for measuring target occupancy. nih.gov CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. nih.gov By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein, one can determine if the compound has bound to and stabilized its target. nih.gov NanoBRET, on the other hand, measures the proximity between a target protein fused to a NanoLuciferase and a fluorescently labeled tracer that binds to the same target. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal, thus allowing for the quantification of target occupancy in living cells. nih.gov These methods are invaluable for validating on-target activity and for establishing a clear link between target engagement and the observed cellular phenotype.

Pathway Modulation Analysis: Once target engagement is confirmed, the next step is to understand the downstream consequences on cellular signaling pathways. This can be achieved through various methods, including western blotting for specific pathway proteins, reporter gene assays that measure the activity of transcription factors, and phosphoproteomics to map changes in protein phosphorylation on a global scale. For instance, if this compound were hypothesized to inhibit a specific kinase, researchers would analyze the phosphorylation status of known substrates of that kinase in treated cells. A reduction in substrate phosphorylation would provide strong evidence for on-target pathway modulation.

High-Content Screening for Phenotypic Changes Induced by Molecular Interaction

High-content screening (HCS), also known as high-content imaging or analysis, is a powerful technology that combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells. This approach allows for the unbiased and multiparametric profiling of cellular responses to a compound, providing a rich dataset that can reveal unexpected mechanisms of action and identify distinct cellular signatures.

In the context of N-substituted morpholine-naphthalene scaffolds, HCS can be used to assess a wide range of cellular features simultaneously, including cell morphology, cytoskeletal organization, organelle health (e.g., mitochondrial membrane potential), cell cycle status, and the localization of specific proteins. For example, a study on naphthalene-1,4-dione analogues, which share a structural similarity with this compound, was initiated based on a phenotypic screen that identified compounds increasing cellular oxygen consumption. rsc.org

In a typical HCS experiment designed to investigate the effects of this compound, a cell line would be treated with the compound at various concentrations. The cells would then be stained with a panel of fluorescent dyes or antibodies that label different cellular components. Automated microscopy would capture images of thousands of cells, and image analysis software would extract quantitative data for a multitude of features from each individual cell.

Table 2: Example of a High-Content Screening Panel for Phenotypic Profiling

| Cellular Feature | Fluorescent Marker | Potential Biological Insight |

| Nuclear Morphology | Hoechst 33342 (DNA stain) | Cell cycle arrest, apoptosis (nuclear condensation/fragmentation) |

| Mitochondrial Membrane Potential | Tetramethylrhodamine, Ethyl Ester (TMRE) | Mitochondrial dysfunction, induction of apoptosis |

| Cytoskeletal Integrity | Phalloidin (F-actin stain) | Disruption of actin cytoskeleton, changes in cell motility |

| Target Protein Localization | Fluorescently tagged antibody against a putative target | Translocation of the target protein upon compound binding |

| Lysosomal Content | LysoTracker dye | Changes in autophagy or lysosomal storage |

By analyzing the multiparametric phenotypic profiles, researchers can cluster compounds with similar cellular signatures, which often correlate with a shared mechanism of action. This "cell painting" approach can reveal subtle but significant cellular changes that would be missed by conventional assays. For instance, a specific pattern of changes in nuclear size, mitochondrial potential, and actin organization could constitute a unique phenotypic fingerprint for this compound, providing clues to its molecular target and the pathways it modulates. This information is crucial for lead optimization and for understanding the compound's polypharmacology.

Potential Applications of 4 Naphthalen 1 Ylmethyl Morpholine in Chemical Probe Development and Materials Science

Utility as a Synthetic Intermediate in Complex Molecule Synthesis

The structure of 4-(naphthalen-1-ylmethyl)morpholine serves as a valuable starting point or "scaffold" for the construction of more complex molecules, particularly in the realm of medicinal chemistry. researchgate.netnih.gov The morpholine (B109124) ring is a well-regarded heterocycle in drug design due to its favorable metabolic profile and its ability to be readily functionalized. nih.govnih.gov Likewise, the naphthalene (B1677914) system is a core component in numerous FDA-approved drugs and is recognized as a crucial building block in drug discovery. ekb.egnih.gov

The synthetic utility of this compound arises from the reactivity of both its key components. The nitrogen atom within the morpholine ring can be involved in various chemical transformations, allowing for the attachment of additional functional groups. This adaptability has been exploited in the synthesis of diverse morpholine derivatives, including those with anticancer, anti-inflammatory, and antimicrobial properties. e3s-conferences.orgresearchgate.net For instance, research into anticancer agents has involved the synthesis of complex structures where a morpholine-containing fragment is attached to other bioactive moieties, highlighting the ring's role as a versatile connector and pharmacophore. nih.govrsc.org